acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norethisterone acetate involves multiple steps, starting from estrone or other steroidal precursors . Key steps include:
Ethynylation: Introduction of the ethynyl group at the 17α-position.
Oxidation: Conversion of the hydroxyl group to a ketone.
Acetylation: Addition of the acetate group to the 17β-hydroxyl group.
Industrial Production Methods
Industrial production of norethisterone acetate typically involves large-scale chemical synthesis using similar steps as described above but optimized for yield and purity. The process is carried out under controlled conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Norethisterone acetate undergoes several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups, such as the acetate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as chromium trioxide for oxidation.
Reducing agents: Such as sodium borohydride for reduction.
Acetylating agents: Such as acetic anhydride for acetylation.
Major Products
The major products formed from these reactions include various derivatives of norethisterone acetate, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Norethisterone acetate has a wide range of scientific research applications:
Mechanism of Action
Norethisterone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to changes in gene expression and modulation of various physiological processes, such as the menstrual cycle and maintenance of pregnancy . The molecular targets include progesterone receptors in the reproductive system and other tissues .
Comparison with Similar Compounds
Similar Compounds
Norethindrone: Another synthetic progestogen with similar structure and function.
Levonorgestrel: A synthetic progestogen used in emergency contraception.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Uniqueness
Norethisterone acetate is unique in its specific binding affinity to progesterone receptors and its pharmacokinetic properties, which make it particularly effective in oral contraceptives and hormone replacement therapy .
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2.2C2H4O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2;2*1-2(3)4/h1,12,15-18,22H,4-11H2,2H3;2*1H3,(H,3,4)/t15-,16+,17+,18-,19-,20-;;/m0../s1 |
InChI Key |
SPONSZHUDQPWQD-RXDDDOQDSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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